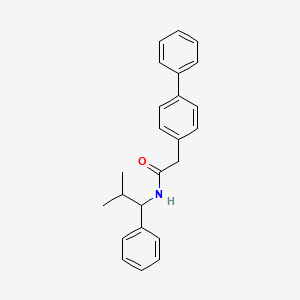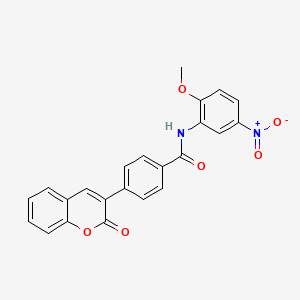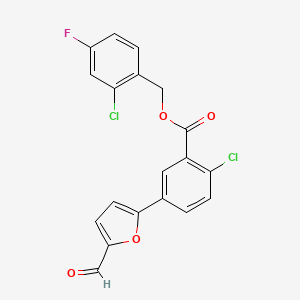
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide
Descripción general
Descripción
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, commonly known as BPN14770, is a small molecule that has been developed by Tetra Therapeutics for the treatment of Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
BPN14770 inhibits the activity of 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, an enzyme that breaks down cAMP in the brain. By inhibiting 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are key regulators of synaptic plasticity and neuronal survival, and their activation has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing cAMP levels and activating PKA and CREB, BPN14770 has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. BPN14770 has also been shown to promote the growth of new neurons and enhance synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPN14770 is its high selectivity for 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, which reduces the risk of off-target effects. BPN14770 is also relatively stable and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical trials.
Direcciones Futuras
There are several future directions for the study of BPN14770. One area of research is the optimization of the pharmacokinetic properties of BPN14770 to improve its efficacy and reduce the dosing frequency. Another area of research is the evaluation of BPN14770 in clinical trials for the treatment of Alzheimer's disease. Finally, the potential therapeutic effects of BPN14770 in other neurological disorders, such as Parkinson's disease and schizophrenia, could also be explored.
Aplicaciones Científicas De Investigación
BPN14770 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. In preclinical studies, BPN14770 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. BPN14770 has also been shown to enhance synaptic plasticity and promote the growth of new neurons in the brain.
Propiedades
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)24(22-11-7-4-8-12-22)25-23(26)17-19-13-15-21(16-14-19)20-9-5-3-6-10-20/h3-16,18,24H,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLROTUQVOYKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-2-(4-phenylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4142054.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142061.png)
![2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4142062.png)
![2-({2-[(4-chlorophenyl)thio]ethyl}amino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4142064.png)
![4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4142067.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4142070.png)
![4-[(5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4142082.png)
![{4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4142087.png)

![2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4142117.png)
![2-(1-adamantyl)-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4142126.png)

![ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4142138.png)